molecular formula C18H12N4O3 B2958909 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole CAS No. 1170206-68-4

3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B2958909
CAS No.: 1170206-68-4
M. Wt: 332.319
InChI Key: XPKPGQXAADIYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1.1. Overview of 3-(Benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole This compound features a 1,2,4-oxadiazole core substituted at position 3 with a benzo[d][1,3]dioxole moiety and at position 5 with a 3-phenyl-1H-pyrazole group. This structural combination is common in bioactive molecules, particularly anticonvulsants and antimicrobial agents .

Properties

CAS No.

1170206-68-4

Molecular Formula

C18H12N4O3

Molecular Weight

332.319

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H12N4O3/c1-2-4-11(5-3-1)16-13(9-19-21-16)18-20-17(22-25-18)12-6-7-14-15(8-12)24-10-23-14/h1-9H,10H2,(H,19,21)

InChI Key

XPKPGQXAADIYFI-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(NN=C4)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C16H12N4O3\text{C}_{16}\text{H}_{12}\text{N}_4\text{O}_3

This compound features a benzo[d][1,3]dioxole moiety and a pyrazole ring, which contribute to its unique pharmacological properties.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, a related study found that benzo[d][1,3]dioxol derivatives showed promising cytotoxic activity with IC50 values ranging from 5.24 to 63.12 μM against the MDA-MB-231 breast cancer cell line. Notably, compounds with lower IC50 values were further investigated for their mechanisms of action involving apoptosis induction through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The biological evaluation of oxadiazole derivatives has also revealed antimicrobial properties. Compounds similar to this compound have been tested against various bacterial strains. These studies indicated a spectrum of activity that suggests potential applications in treating bacterial infections .

Anti-inflammatory Activity

Research into the anti-inflammatory properties of oxadiazole compounds has shown that they can inhibit pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases. The mechanism often involves the modulation of NF-kB signaling pathways .

Case Study 1: Anticancer Activity

In a controlled study involving various oxadiazole derivatives, including those structurally related to the target compound, researchers assessed their effects on cell viability and apoptosis in tumor cells. The results indicated that certain compounds led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that some compounds exhibited strong inhibitory effects on bacterial growth, highlighting their potential as novel antimicrobial agents .

Research Findings Summary

Biological ActivityObserved EffectsReference
AntiproliferativeIC50 values: 5.24 - 63.12 μM (MDA-MB-231)
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

Key Structural Variations

Compound Name Position 3 Substituent Position 5 Substituent Core Structure Biological Relevance
Target Compound Benzo[d][1,3]dioxol-5-yl 3-Phenyl-1H-pyrazol-4-yl 1,2,4-Oxadiazole Anticonvulsant
3-(4-Chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole 4-Chlorophenyl 3-Phenyl-1H-pyrazol-4-yl 1,2,4-Oxadiazole Research chemical
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 4-Trifluoromethylphenyl 3-Cyclopropyl-1H-pyrazol-5-yl 1,2,4-Oxadiazole Not specified
2-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazol-1-yl)-5-(4-aminophenyl)-1,3,4-oxadiazole Benzo[d][1,3]dioxol-5-yl 4-Aminophenyl 1,3,4-Oxadiazole Anticonvulsant

Electronic and Steric Effects

  • Chlorophenyl vs. Trifluoromethylphenyl : Electron-withdrawing groups (Cl, CF₃) increase metabolic stability but may reduce solubility compared to benzodioxole .
  • Pyrazole Substitution : 3-Phenylpyrazole (target) offers π-stacking capability, while 3-cyclopropylpyrazole () introduces steric hindrance, possibly altering target engagement .

Physicochemical Properties

Solubility and Lipophilicity

  • The benzodioxole group increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration for CNS targets .
  • Chlorophenyl and trifluoromethylphenyl analogues () may exhibit higher logP values, reducing aqueous solubility .

Stability

  • Oxadiazoles are generally stable under physiological conditions, but electron-deficient substituents (e.g., CF₃) may enhance metabolic resistance .

Structure-Activity Relationship (SAR)

  • Position 3 (Oxadiazole) : Electron-donating groups (benzodioxole) enhance receptor binding in CNS targets, while electron-withdrawing groups (Cl, CF₃) improve metabolic stability .
  • Position 5 (Oxadiazole) : Bulky substituents (e.g., 3-phenylpyrazole) improve steric complementarity with hydrophobic binding pockets .
  • Pyrazole Substitution : 3-Phenyl vs. 4-bromophenyl () alters π-π stacking and steric interactions, impacting potency .

Q & A

Basic: What are the common synthetic routes for preparing this oxadiazole derivative?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Condensation of substituted hydrazides with carbonyl intermediates (e.g., benzo[d][1,3]dioxol-5-yl derivatives) to form pyrazoline intermediates.
  • Step 2: Cyclization of carbohydrazide intermediates using reagents like POCl₃ or PCl₅ to form the 1,2,4-oxadiazole core.
  • Step 3: Purification via crystallization (ethanol/water mixtures) or column chromatography .
    Example: Cyclization of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide with aryl halides yields oxadiazole derivatives with yields ranging from 58% to 86% .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assigns proton environments (e.g., pyrazole C-H at δ 5.35 ppm) and confirms aromatic substitution patterns .
  • IR Spectroscopy: Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, OCH₂O at ~1250 cm⁻¹) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., m/z 480.28 for C₂₅H₂₈N₄O₆) .
  • HPLC: Assesses purity (>95% for biologically tested compounds) .

Advanced: How do structural modifications influence anticonvulsant activity?

Methodological Answer:

  • H-Bond Donor/Acceptor Optimization: Replacing the amide group with an imine moiety (e.g., semicarbazone derivatives) enhances H-bond interactions with target receptors, improving potency in MES (maximal electroshock) models .
  • Hydrophobic Substituents: Introducing bromo or nitro groups at the 4-position of the phenyl ring increases lipophilicity, enhancing blood-brain barrier permeability. For example, 4-bromo derivatives show ED₅₀ values of 23 mg/kg in rodent models .

Advanced: What computational methods predict noncovalent interactions in this compound?

Methodological Answer:

  • Multiwfn Analysis: Electron localization function (ELF) and reduced density gradient (RDG) analyses map van der Waals interactions and steric effects. For example, RDG iso-surfaces reveal strong π-π stacking between the benzodioxole and phenylpyrazole moieties .
  • Docking Studies: Molecular docking (AutoDock Vina) identifies key residues (e.g., Arg⁷⁵² in FLAP) interacting with the oxadiazole core, guiding SAR optimization .

Advanced: How are biological activities (e.g., antimicrobial) evaluated methodologically?

Methodological Answer:

  • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution. Compound 7c (MIC: 0.23 mg/mL) outperforms chloramphenicol by 2-fold .
  • Antiproliferative Assays: MTT-based screening against HCT-116 cells. Derivatives with naphthyl substituents (e.g., 7c ) show IC₅₀ values of 6.19 µM, validated via flow cytometry for apoptosis induction .

Advanced: What crystallographic data support stability predictions?

Methodological Answer:

  • Melting Point Correlation: High melting points (176–228°C) indicate crystalline stability, linked to strong intermolecular H-bonding (e.g., N–H⋯O interactions) .
  • Single-Crystal XRD: Resolves torsion angles (e.g., dihedral angle <10° between oxadiazole and benzodioxole planes), confirming planarity and π-conjugation .

Advanced: How is pharmacophore modeling applied to optimize activity?

Methodological Answer:

  • Template-Based Design: Aligns with anticonvulsant pharmacophores (e.g., phenytoin’s aryl-hydantoin motif). Key features:
    • Hydrophobic domain (benzodioxole).
    • H-bond acceptor (oxadiazole N).
    • Electron-rich aromatic system (phenylpyrazole) .
  • Conformational Restriction: Cyclizing carbohydrazides into oxadiazoles reduces rotational freedom, enhancing target binding .

Advanced: How is metabolic stability assessed during lead optimization?

Methodological Answer:

  • In Vitro DMPK: Microsomal stability assays (human/rodent liver microsomes) quantify clearance rates. For example, BI 665915 shows <10% degradation in 60 minutes .
  • CYP Inhibition Screening: Fluorescence-based assays identify CYP3A4/2D6 interactions. Low-risk compounds (e.g., IC₅₀ >10 µM) avoid drug-drug interaction liabilities .

Advanced: What strategies improve enzyme selectivity (e.g., glycogen phosphorylase vs. FLAP)?

Methodological Answer:

  • β-Channel Targeting: Hydrophobic substituents (e.g., benzyloxy-phenyl) enhance binding to GP’s β-channel (Ki <50 nM) versus FLAP’s polar active site .
  • Electrostatic Complementarity: Fluorine substitution at meta positions increases electronegativity, improving FLAP selectivity by 100-fold .

Advanced: How is cytotoxicity profiled against normal cell lines?

Methodological Answer:

  • Selectivity Index (SI): Compare IC₅₀ values in cancer (HCT-116) vs. normal (HEK-293) cells. SI >10 indicates low off-target toxicity. Compound 9c (SI = 15) is prioritized for in vivo testing .
  • ROS Assays: Measure reactive oxygen species (DCFH-DA probe) to confirm non-cytotoxic mechanisms (e.g., apoptosis vs. necrosis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.